Cas no 2445793-18-8 (Bis(5-chlorothiophen-3-yl)ethane-1,2-dione)

Bis(5-chlorothiophen-3-yl)ethane-1,2-dione Chemical and Physical Properties
Names and Identifiers
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- EN300-26870848
- bis(5-chlorothiophen-3-yl)ethane-1,2-dione
- 1,2-Bis(5-chlorothiophen-3-yl)ethane-1,2-dione
- 2445793-18-8
- Bis(5-chlorothiophen-3-yl)ethane-1,2-dione
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- MDL: MFCD32692044
- Inchi: 1S/C10H4Cl2O2S2/c11-7-1-5(3-15-7)9(13)10(14)6-2-8(12)16-4-6/h1-4H
- InChI Key: YBEPUUNPCPALAV-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CS1)C(C(C1=CSC(=C1)Cl)=O)=O
Computed Properties
- Exact Mass: 289.9029771g/mol
- Monoisotopic Mass: 289.9029771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.6Ų
- XLogP3: 4.2
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26870848-0.05g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
Enamine | EN300-26870848-0.25g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95.0% | 0.25g |
$367.0 | 2025-03-20 | |
Enamine | EN300-26870848-2.5g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
Enamine | EN300-26870848-0.1g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
Enamine | EN300-26870848-0.5g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26870848-5g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95% | 5g |
$2152.0 | 2023-09-11 | |
1PlusChem | 1P028L0V-1g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95% | 1g |
$981.00 | 2024-05-21 | |
Aaron | AR028L97-2.5g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95% | 2.5g |
$2025.00 | 2023-12-15 | |
1PlusChem | 1P028L0V-5g |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95% | 5g |
$2722.00 | 2024-05-21 | |
Aaron | AR028L97-250mg |
bis(5-chlorothiophen-3-yl)ethane-1,2-dione |
2445793-18-8 | 95% | 250mg |
$530.00 | 2025-02-16 |
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Additional information on Bis(5-chlorothiophen-3-yl)ethane-1,2-dione
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione: A Comprehensive Overview
Bis(5-chlorothiophen-3-yl)ethane-1,2-dione, with the CAS number 2445793-18-8, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its thiophene-based structure, which imparts it with distinctive electronic and optical properties. The molecule consists of two 5-chlorothiophen rings connected through an ethane dione backbone, making it a promising candidate for various applications in organic electronics and optoelectronics.
Recent studies have highlighted the potential of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione as a building block for advanced materials. Researchers have explored its use in the development of organic semiconductors, where its electron-deficient nature and planar geometry contribute to efficient charge transport. The compound's ability to form stable π-conjugated systems has been leveraged in the creation of high-performance thin-film transistors (TFTs) and organic photovoltaic (OPV) devices. These applications underscore its importance in modern electronic device manufacturing.
The synthesis of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione typically involves a multi-step process that includes nucleophilic aromatic substitution and oxidative coupling reactions. Recent advancements in synthetic methodologies have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production. The use of eco-friendly solvents and catalysts in these processes aligns with current trends toward sustainable chemistry practices.
One of the most exciting developments involving this compound is its role in the fabrication of perovskite solar cells. Studies have demonstrated that incorporating Bis(5-chlorothiophen-3-yl)ethane-1,2-dione into perovskite layers can enhance device stability and efficiency by optimizing charge recombination dynamics. This finding has significant implications for the renewable energy sector, where improving solar cell performance is a critical objective.
In addition to its electronic applications, Bis(5-chlorothiophen-3-yl)ethane-1,2-dione has shown promise in the field of sensing technology. Its sensitivity to environmental changes, such as temperature and humidity, makes it a viable candidate for the development of highly responsive sensors. Researchers are actively exploring its potential in gas sensing applications, particularly for detecting harmful industrial gases like nitrogen dioxide (NO₂) and sulfur dioxide (SO₂).
The optical properties of Bis(5-chlorothiophen-3-yl)ethane-1,2-dione have also been extensively studied. Its strong absorption bands in the visible region make it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices. Recent experiments have shown that by doping this compound with metal nanoparticles, its luminescent properties can be significantly enhanced, opening new avenues for its application in display technologies.
From a structural standpoint, the molecule's thiophene rings contribute to its aromaticity and stability. The presence of chlorine substituents further modulates its electronic characteristics, making it highly versatile for different chemical environments. This structural flexibility has been exploited in various research contexts, including drug discovery and polymer synthesis.
Looking ahead, the continued exploration of Bis(5-chlorothiophen-3-yl)ethane
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